methyl (3s)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate
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Overview
Description
Methyl (3S)-2-(chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloroacetyl group, a nitrophenyl group, and a tetrahydro-beta-carboline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3s)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the chloroacetyl group: This step involves the acylation of the beta-carboline core using chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carboline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-2-(chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (3s)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-2-(acetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate: Similar structure but with an acetyl group instead of a chloroacetyl group.
Methyl (3S)-2-(chloroacetyl)-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of both the chloroacetyl and nitrophenyl groups in methyl (3s)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-30-21(27)17-10-15-14-4-2-3-5-16(14)23-19(15)20(24(17)18(26)11-22)12-6-8-13(9-7-12)25(28)29/h2-9,17,20,23H,10-11H2,1H3/t17-,20?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZJVIBWGVKFU-DIMJTDRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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